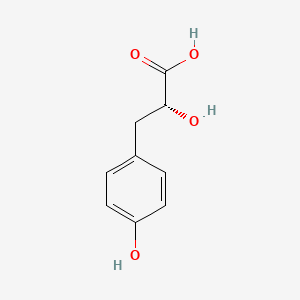

(2R)-2-hidroxi-3-(4-hidroxifenil)propanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid involves various strategies aimed at improving its stability and solubility. One approach includes the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative to improve its chemical stability and liposolubility, readily hydrolysable to release the bioactive danshensu. Its crystal structure and stereochemistry were determined using X-ray single-crystal diffraction analysis (Lei Chen et al., 2016). Additionally, a continuous enzymatic process has been developed for an efficient synthesis at a multikilogram scale, showcasing excellent enantiomeric excess and good overall yield, highlighting its synthetic accessibility and potential for large-scale production (Junhua Tao and K. Mcgee, 2002).

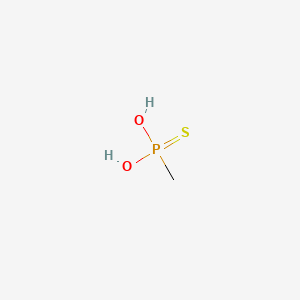

Molecular Structure Analysis

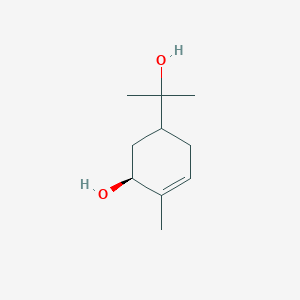

The molecular structure of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and its derivatives reveals complex three-dimensional frameworks. Studies on related compounds, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate and 4-(3-(4-acetoxyphenyl)propanoyl)-5-hydroxy-1,3-phenylene diacetate, demonstrate the presence of intramolecular and intermolecular interactions, including hydrogen bonding, which play a crucial role in controlling molecular conformation and stability (Li Wang & Rui Xu, 2022).

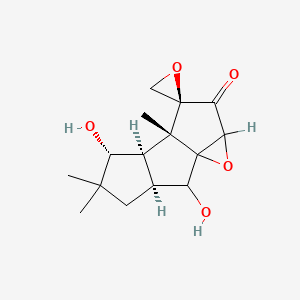

Chemical Reactions and Properties

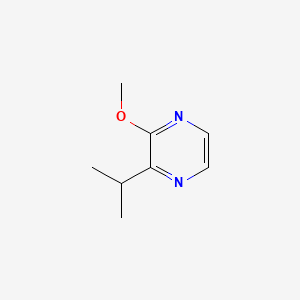

The chemical reactions of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid derivatives encompass a range of transformations. For instance, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization-hydroxylation reaction showcases the reactivity of such compounds under specific conditions, providing insight into their potential chemical versatility (Shengming Ma et al., 2004).

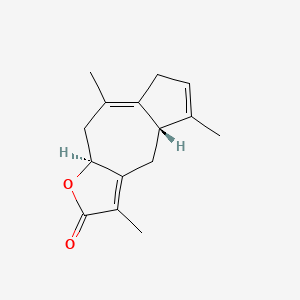

Physical Properties Analysis

The physical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid derivatives are critical for understanding their behavior in different environments. Investigations into the vibrational spectra of related compounds, like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, through experimental and theoretical methods, have elucidated aspects of their structural dynamics and interactions (Y. Ye et al., 2007).

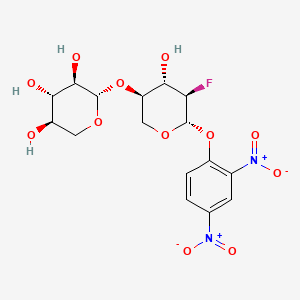

Chemical Properties Analysis

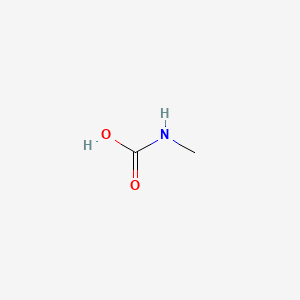

The chemical properties, including reactivity and interaction mechanisms, of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, are highlighted in its synthetic routes and product formations. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free pathway to synthesize hydroxamic acids and ureas from carboxylic acids, demonstrating its reactive versatility and potential for further chemical modifications (Kishore Thalluri et al., 2014).

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antimicrobianos

(2R)-2-Hidroxi-3-(4-hidroxifenil)propanoico: se ha explorado por su potencial en la creación de nuevos agentes antimicrobianos. Los derivados de este compuesto han mostrado actividad dependiente de la estructura contra patógenos bacterianos y fúngicos multirresistentes, incluidos las bacterias del grupo ESKAPE y las especies de Candida resistentes a los medicamentos . Esto incluye una actividad sustancial contra Candida auris, un patógeno particularmente desafiante debido a su resistencia a muchos medicamentos antifúngicos.

Intermediarios Farmacéuticos

El compuesto sirve como intermedio en la síntesis farmacéutica. Sus derivados se utilizan en la formulación de medicamentos que se dirigen a diversas enfermedades, debido a sus propiedades antioxidantes . Este papel es crucial en el desarrollo de nuevos medicamentos y estrategias terapéuticas.

Metodologías de Cribado de Alto Rendimiento

En la búsqueda de un descubrimiento eficiente de fármacos, This compound se ha utilizado en métodos de cribado de alto rendimiento. Estos métodos tienen como objetivo optimizar las reacciones cromógenas y las condiciones del ensayo, mejorando la sensibilidad y la eficiencia del proceso de descubrimiento de fármacos .

Síntesis de Derivados de Aminoácidos

Este compuesto es fundamental en la síntesis de derivados de aminoácidos que incorporan un grupo 4-hidroxifenilo. Estos derivados son andamiajes prometedores para desarrollar candidatos antimicrobianos que se dirigen a cepas microbianas resistentes a los medicamentos .

Perspectiva de las Actinomicetos Derivadas de Marinas

Se ha demostrado que las actinomicetos derivadas de marinos producen derivados clorados del ácido 3-fenilpropanoico, que incluyen modificaciones de la estructura del This compound. Estos derivados han demostrado actividades antimicrobianas significativas, proporcionando información sobre las capacidades biosintéticas de los microorganismos marinos .

Investigación Antioxidante

Debido a sus posibles propiedades antioxidantes, This compound se está estudiando en el contexto de las enfermedades relacionadas con el estrés oxidativo. La investigación en este campo podría conducir al desarrollo de tratamientos para afecciones causadas o exacerbadas por el daño oxidativo .

Safety and Hazards

The compound has been classified as harmful, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the downstream effects of these pathways requires further investigation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Análisis Bioquímico

Biochemical Properties

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. For instance, hydroxylases introduce hydroxyl groups into the compound, enhancing its solubility and reactivity . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can act as a substrate for enzymes involved in oxidative stress responses, contributing to the regulation of cellular redox states .

Cellular Effects

The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the expression of genes related to antioxidant defenses, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can enhance cellular resilience against oxidative damage . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .

Molecular Mechanism

At the molecular level, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall redox balance within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in antioxidant defenses and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic activity . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses . It interacts with enzymes such as hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid to exert its effects on cellular metabolism and redox balance .

Propiedades

IUPAC Name |

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89919-57-3 | |

| Record name | p-Hydroxyphenyl lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

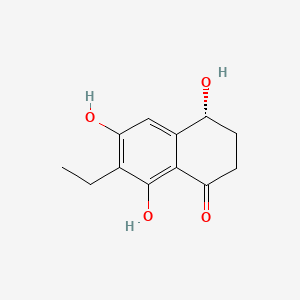

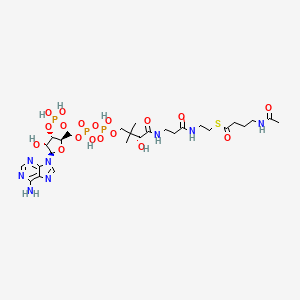

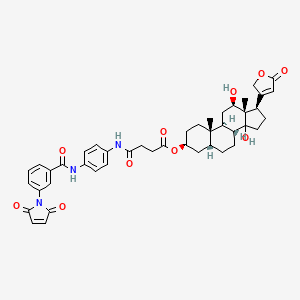

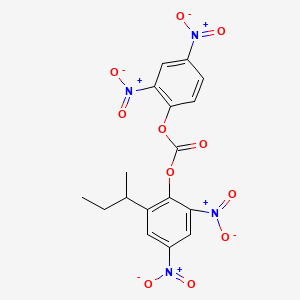

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)

![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)